molecular formula C9H19NS B13227999 2-[(Propan-2-ylsulfanyl)methyl]piperidine

2-[(Propan-2-ylsulfanyl)methyl]piperidine

Katalognummer: B13227999
Molekulargewicht: 173.32 g/mol
InChI-Schlüssel: QQFIWJXCRWHTMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propan-2-ylsulfanyl)methyl]piperidine is a chemical compound with the molecular formula C9H19NS. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-ylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with an appropriate alkylating agent. One common method is the reaction of piperidine with 2-chloropropane-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propan-2-ylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Propan-2-ylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(Propan-2-ylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfur group in the compound can form bonds with metal ions or other electrophilic centers, influencing the activity of enzymes or receptors. The piperidine ring can interact with various biological targets, including neurotransmitter receptors and ion channels, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Propan-2-ylsulfanyl)methyl]piperidine is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C9H19NS

Molekulargewicht

173.32 g/mol

IUPAC-Name

2-(propan-2-ylsulfanylmethyl)piperidine

InChI

InChI=1S/C9H19NS/c1-8(2)11-7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3

InChI-Schlüssel

QQFIWJXCRWHTMK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SCC1CCCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.